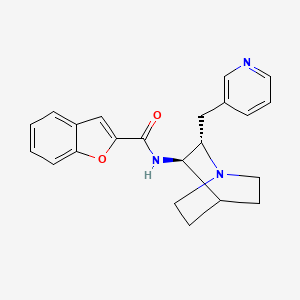

Bradanicline

Overview

Description

Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). Bradanicline belongs to a new class of drugs for the treatment of central nervous system diseases and disorders.

Scientific Research Applications

1. Plant Biology and Genome Evolution

Bradanicline has been indirectly associated with research in plant biology, particularly in the study of Brassica species. These species are significant in agriculture (both as vegetables and oilseeds) and serve as a model for understanding genome evolution following polyploidy. The Brassica Database (BRAD) facilitates deep mining of genome data, which is crucial for scientific research in plant biology, including the study of species like Brassica rapa (Cheng et al., 2011).

2. Hematologic Malignancies and Cancer Gene Regulation

Bradanicline has been linked to the work of James Bradner, a researcher in medicine at Harvard Medical School, who focuses on the discovery and optimization of drugs targeting cancer gene regulation. The clinical objective of his research is to deliver novel therapeutics for hematologic diseases (Bradner, 2013).

3. Anti-Ovarian Cancer Agents

Research involving Bradanicline has contributed to the identification of potential new anti-ovarian cancer agents, specifically through the study of bisbenzylisoquinoline alkaloids from Triclisia subcordata. These compounds, including cycleanine, have been shown to act through the apoptosis pathway and could be significant in developing new treatments for ovarian cancer (Uche et al., 2016).

4. Marine Environmental Protection

Bradanicline research has implications for marine environmental protection. Studies have shown that experimental activities that intentionally manipulate the marine environment can enhance knowledge of the ocean but may also have significant environmental effects. This research has legal and policy implications for marine environmental protection and marine scientific research (Verlaan, 2007).

5. Veterinary Science

In veterinary science, Bradanicline is relevant in studies assessing the impact of certain additives (like natural zeolite) on the health and nutrition of livestock. Research has examined their effects on nutrient uptake and distribution in animals, contributing to better understanding and management of animal health and nutrition (Papaioannou et al., 2002).

6. Educational Models in Science Literacy

Bradanicline research has influenced the development of innovative educational models like BRADeR, aimed at improving scientific literacy skills in students. This model emphasizes brainstorming, reading, analyzing, decision-making, and reflection, and is tested for its validity, practicality, and effectiveness in enhancing science literacy (Simamora et al., 2020).

properties

CAS RN |

639489-84-2 |

|---|---|

Product Name |

Bradanicline |

Molecular Formula |

C22H23N3O2 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1 |

InChI Key |

OXKRFEWMSWPKKV-GHTZIAJQSA-N |

Isomeric SMILES |

C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

SMILES |

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

Canonical SMILES |

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

Other CAS RN |

639489-84-2 |

synonyms |

N-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide TC 5619 TC-5619 TC5619 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

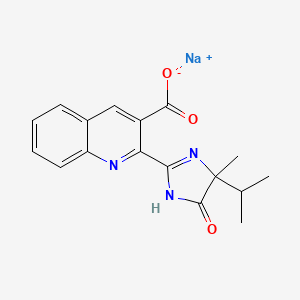

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate](/img/structure/B1262776.png)

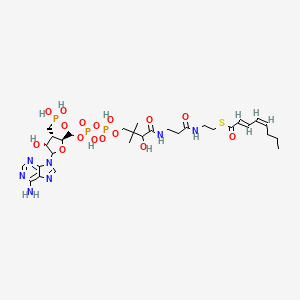

![trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262777.png)

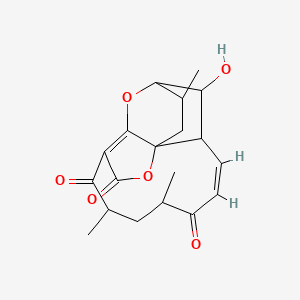

![3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone](/img/structure/B1262778.png)